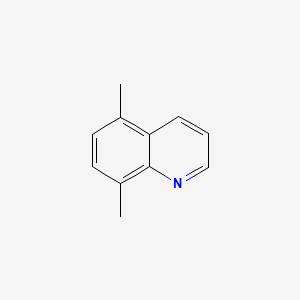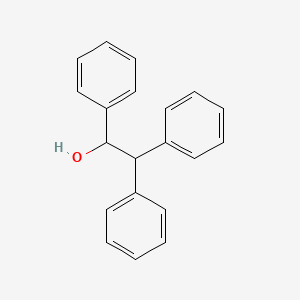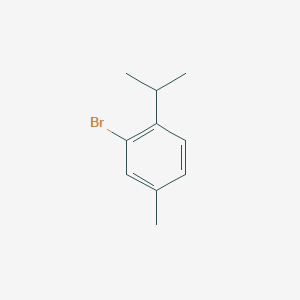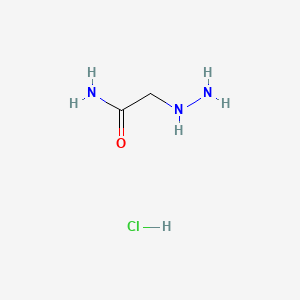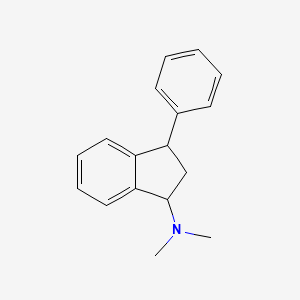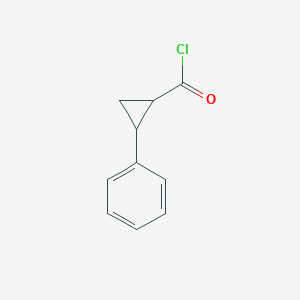
2-Phenylcyclopropanecarbonyl chloride
Vue d'ensemble
Description
2-Phenylcyclopropanecarbonyl chloride, also known as PCCl, is a molecule that belongs to the class of esters, lithiated, halides, and carboxylic acids . It has a molecular formula of C10H9ClO and an average mass of 180.631 Da .
Synthesis Analysis
PCCl is used in medicinal chemistry as an intermediate for the synthesis of various pharmaceuticals . For instance, the antidepressant drug tranylcypromine is made by Curtius rearrangement of 2-phenylcyclopropanecarbonyl chloride .Molecular Structure Analysis
The molecular structure of PCCl includes a phenyl ring attached to a cyclopropane ring, which is further attached to a carbonyl chloride group . The SMILES representation of the molecule isc1ccc (cc1)C2CC2C (=O)Cl . Physical And Chemical Properties Analysis
PCCl has a density of 1.3±0.1 g/cm3, a boiling point of 278.0±0.0 °C at 760 mmHg, and a flash point of 139.3±13.9 °C . It has a molar refractivity of 47.7±0.3 cm3, and its polar surface area is 17 Å2 .Applications De Recherche Scientifique
Synthesis of Cyclopropyl Derivatives
2-Phenylcyclopropanecarbonyl chloride: is utilized in the synthesis of various cyclopropyl derivatives. These compounds are valuable in medicinal chemistry due to their biological activity and presence in several pharmaceutical agents. The unique three-membered ring structure of cyclopropanes imparts significant chemical and metabolic stability to the derivatives .
Intermediate for Agrochemicals
This compound serves as an intermediate in the production of agrochemicals. Its reactivity allows for the creation of cyclopropane-containing pesticides and herbicides, which are effective due to their novel mode of action against pests and weeds .
Material Science Research
In material science, 2-Phenylcyclopropanecarbonyl chloride can be used to modify polymers and create materials with enhanced properties such as increased resilience or specific interaction capabilities with other chemical substances .
Organic Synthesis Catalyst
It acts as a catalyst in organic synthesis, facilitating various chemical reactions. Its role can be crucial in stereoselective synthesis, where the three-dimensional orientation of the resulting molecule is of importance .
Pharmaceutical Research
In pharmaceutical research, this compound is a precursor for the synthesis of cyclopropane-containing drugs. These drugs can have a range of therapeutic applications, from antibacterial to anticancer treatments .
Nonlinear Optical Material
2-Phenylcyclopropanecarbonyl chloride: has potential applications in the development of nonlinear optical materials. These materials are essential for creating optical switches and modulators in photonics and telecommunications .
Chemical Building Block
As a chemical building block, it is used to construct complex organic molecules. Its reactive chloride group can be substituted with various nucleophiles, enabling the formation of a wide array of chemical structures .
Research in Ultrafast Photonics
The compound’s properties may be explored in ultrafast photonics, particularly in the creation of thin films with high third-order nonlinearity. This application is significant for the development of ultrafast lasers and other photonic devices .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Phenylcyclopropanecarbonyl chloride is a chemical compound with the formula C10H9ClO It is known to be used in the synthesis of other compounds, suggesting that its targets could be the reactants in these synthesis reactions .
Mode of Action
It is used in the curtius rearrangement to synthesize the antidepressant drug tranylcypromine . This suggests that it may interact with its targets through a rearrangement reaction, leading to the formation of new compounds.
Biochemical Pathways
Given its role in the synthesis of tranylcypromine, it may be involved in biochemical pathways related to the synthesis and metabolism of this drug .
Result of Action
Its role in the synthesis of tranylcypromine suggests that its action results in the formation of this antidepressant drug .
Propriétés
IUPAC Name |
2-phenylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZBMGDYKEZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335151 | |
| Record name | Cyclopropanecarbonyl chloride, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarbonyl chloride | |
CAS RN |
5685-36-9 | |
| Record name | Cyclopropanecarbonyl chloride, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



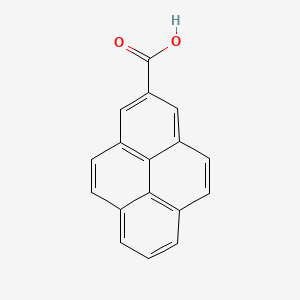

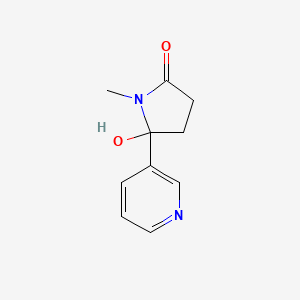

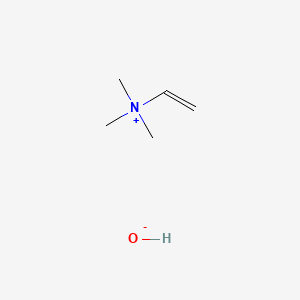
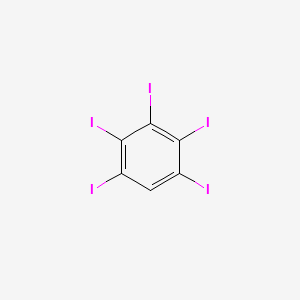
![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)
